N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 886952-93-8
VCID: VC11884818
InChI: InChI=1S/C22H18ClN3O4S2/c1-30-18-9-8-17(23)20-19(18)25-22(31-20)26(13-14-5-4-10-24-12-14)21(27)15-6-3-7-16(11-15)32(2,28)29/h3-12H,13H2,1-2H3
SMILES: COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Molecular Formula: C22H18ClN3O4S2
Molecular Weight: 488.0 g/mol

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide

CAS No.: 886952-93-8

Cat. No.: VC11884818

Molecular Formula: C22H18ClN3O4S2

Molecular Weight: 488.0 g/mol

* For research use only. Not for human or veterinary use.

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide - 886952-93-8

Specification

CAS No. 886952-93-8
Molecular Formula C22H18ClN3O4S2
Molecular Weight 488.0 g/mol
IUPAC Name N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C22H18ClN3O4S2/c1-30-18-9-8-17(23)20-19(18)25-22(31-20)26(13-14-5-4-10-24-12-14)21(27)15-6-3-7-16(11-15)32(2,28)29/h3-12H,13H2,1-2H3
Standard InChI Key RGBHZTOUWAVFOG-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Canonical SMILES COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound is defined by the molecular formula C₂₂H₁₈ClN₃O₄S₂ and a molecular weight of 488.0 g/mol . Its IUPAC name reflects a benzothiazole core substituted with chlorine and methoxy groups at positions 7 and 4, respectively, alongside a methanesulfonylbenzamide moiety linked to a pyridin-3-ylmethyl group.

Table 1: Key Identifiers

PropertyValue
CAS Number886952-93-8
Molecular FormulaC₂₂H₁₈ClN₃O₄S₂
Molecular Weight488.0 g/mol
Structural ClassBenzothiazole derivative

Structural Depiction

The compound features:

  • A 1,3-benzothiazole ring with chloro (-Cl) and methoxy (-OCH₃) substituents at positions 7 and 4.

  • A methanesulfonyl (-SO₂CH₃) group attached to the benzamide component.

  • A pyridin-3-ylmethyl group bridging the benzamide and benzothiazole units.

The interplay of these groups confers unique electronic and steric properties, influencing reactivity and potential biological interactions .

Synthetic Pathways

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution patterns on the benzothiazole ring.

  • Steric Hindrance: The pyridin-3-ylmethyl group may complicate coupling reactions, necessitating optimized conditions.

Physicochemical Properties

Solubility and Stability

The methanesulfonyl and pyridine groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), while the benzothiazole core contributes to thermal stability. Experimental data on melting/boiling points remain unreported in accessible sources .

Spectroscopic Characterization

  • NMR: Predicted signals include a singlet for the methoxy group (δ ~3.9 ppm) and aromatic protons split by substituent effects.

  • Mass Spectrometry: A molecular ion peak at m/z 488.0 confirms the molecular weight .

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